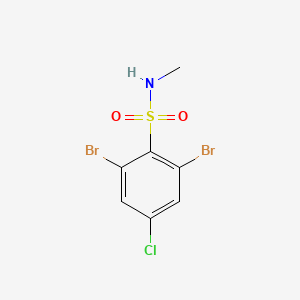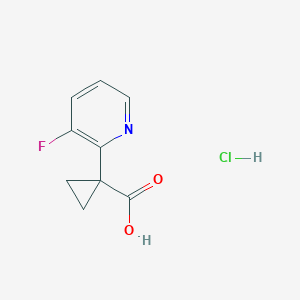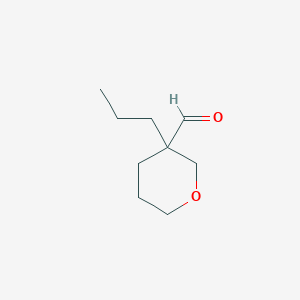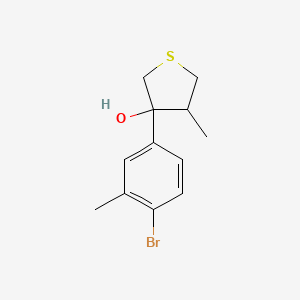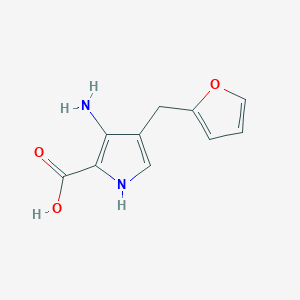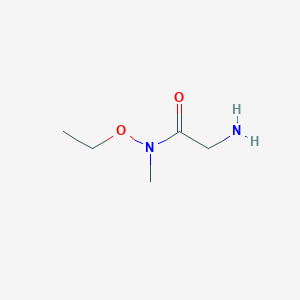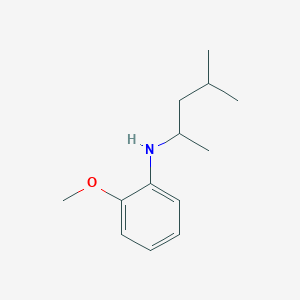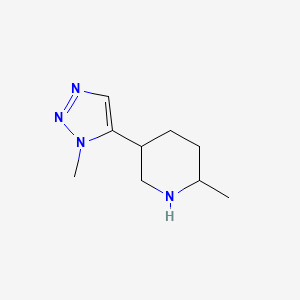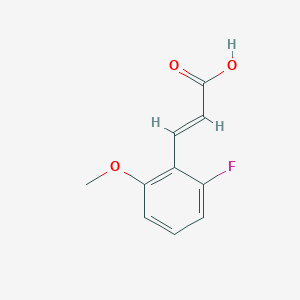
(E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID is an organic compound that belongs to the class of phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The presence of fluorine and methoxy groups on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-methoxybenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2-fluoro-6-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the (2E)-3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for (2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID may involve large-scale Knoevenagel condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenylpropanoids.
Scientific Research Applications
(2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can enhance its binding affinity to target proteins or enzymes, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-Chloro-6-methoxyphenyl)prop-2-enoic acid: Similar structure with a chlorine atom instead of fluorine.
(2E)-3-(2-Bromo-6-methoxyphenyl)prop-2-enoic acid: Similar structure with a bromine atom instead of fluorine.
(2E)-3-(2-Methoxyphenyl)prop-2-enoic acid: Lacks the halogen substituent.
Uniqueness
The presence of the fluorine atom in (2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine is known for its ability to enhance the stability and lipophilicity of organic compounds, which can lead to improved pharmacokinetic properties.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(E)-3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
InChI Key |
YUVNOPHHSLSHKS-AATRIKPKSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)F)/C=C/C(=O)O |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B13256799.png)

![3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13256803.png)
![2-[(1-Benzothiophen-7-yl)amino]propan-1-ol](/img/structure/B13256806.png)

